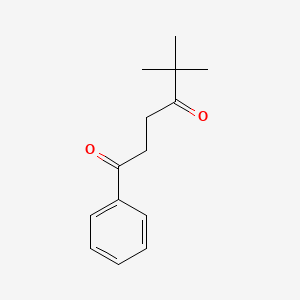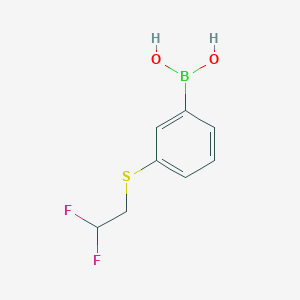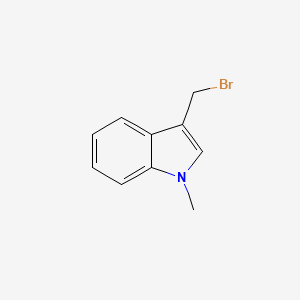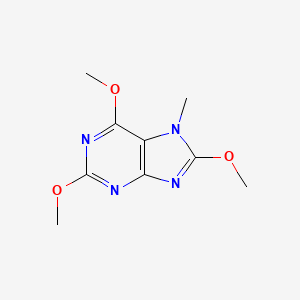
N-(2-Methyl-1-phenylpropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-1-phenylpropyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an aniline group (a phenyl group attached to an amino group) substituted with a 2-methyl-1-phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenylpropyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with 2-methyl-1-phenylpropyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Aniline and 2-methyl-1-phenylpropyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the aniline on the halide.
Solvent: The reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically performed at elevated temperatures (e.g., 60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitro compound. This process involves:
Starting Material: 2-methyl-1-phenylpropyl nitrobenzene.
Catalyst: A suitable hydrogenation catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Reaction Conditions: The reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Solvent: Common solvents include ethanol or methanol.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-1-phenylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Aplicaciones Científicas De Investigación
N-(2-Methyl-1-phenylpropyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-1-phenylpropyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cell surface receptors, triggering downstream signaling pathways.
Comparación Con Compuestos Similares
N-(2-Methyl-1-phenylpropyl)aniline can be compared with other similar compounds, such as:
N-Methylaniline: Similar in structure but with a methyl group instead of the 2-methyl-1-phenylpropyl group.
N-Phenylpropylamine: Lacks the methyl group on the propyl chain.
N-Phenyl-2-propylamine: Similar but with a different substitution pattern on the propyl chain.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
68230-42-2 |
|---|---|
Fórmula molecular |
C16H19N |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
N-(2-methyl-1-phenylpropyl)aniline |
InChI |
InChI=1S/C16H19N/c1-13(2)16(14-9-5-3-6-10-14)17-15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 |
Clave InChI |
WJPUHWWOXVFGQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one](/img/structure/B11884652.png)
![8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11884660.png)


![3-Aminobenzo[g]isoquinoline-5,10-dione](/img/structure/B11884674.png)





